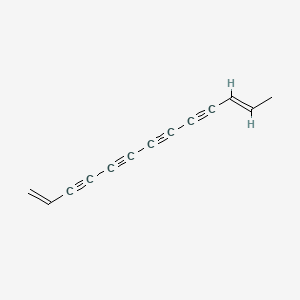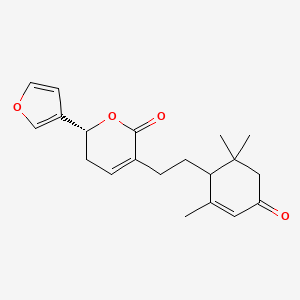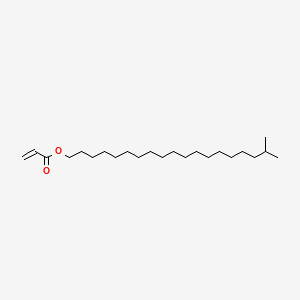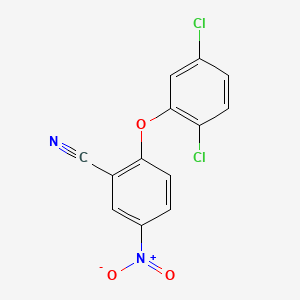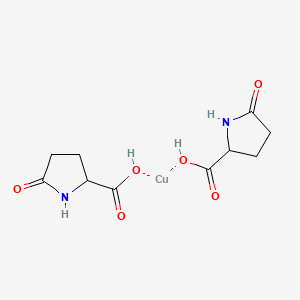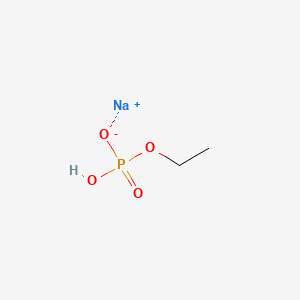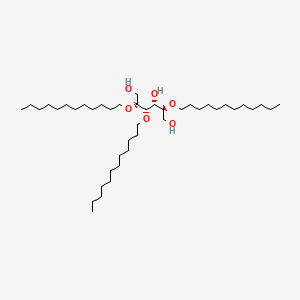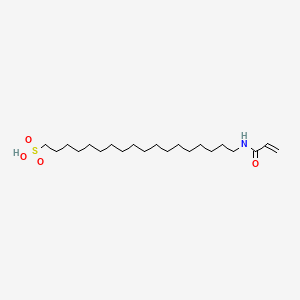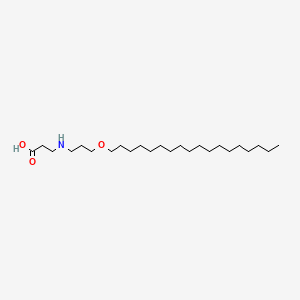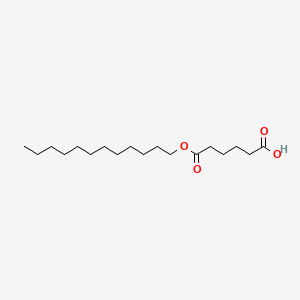
Diethyl (1-methylbutyl)vinylmalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1-methylbutyl)vinylmalonate is an organic compound with the molecular formula C14H24O4. It is a diethyl ester of malonic acid, where the malonic acid is substituted with a 1-methylbutyl group and a vinyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-methylbutyl)vinylmalonate typically involves the alkylation of diethyl malonate. The process begins with the generation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with 1-methylbutyl bromide to form diethyl (1-methylbutyl)malonate. The vinyl group can be introduced through a subsequent reaction with a vinyl halide under suitable conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (1-methylbutyl)vinylmalonate undergoes various types of chemical reactions, including:
Alkylation: The enolate form of the compound can react with alkyl halides to form substituted products.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: 1-methylbutyl bromide, vinyl bromide.
Major Products
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions.
Aplicaciones Científicas De Investigación
Diethyl (1-methylbutyl)vinylmalonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through alkylation and condensation reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of diethyl (1-methylbutyl)vinylmalonate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the 1-methylbutyl and vinyl substitutions.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Malonic acid: The parent dicarboxylic acid from which these esters are derived.
Uniqueness
Diethyl (1-methylbutyl)vinylmalonate is unique due to the presence of both a 1-methylbutyl group and a vinyl group. These substitutions confer distinct reactivity and properties compared to simpler malonate esters. The vinyl group, in particular, allows for additional functionalization and reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
84100-22-1 |
|---|---|
Fórmula molecular |
C14H24O4 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
diethyl 2-ethenyl-2-pentan-2-ylpropanedioate |
InChI |
InChI=1S/C14H24O4/c1-6-10-11(5)14(7-2,12(15)17-8-3)13(16)18-9-4/h7,11H,2,6,8-10H2,1,3-5H3 |
Clave InChI |
QEWHCHQTQURLGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(C=C)(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



